
NIR-Thiol (dinitrobenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIR-Thiol (dinitrobenzenesulfonate) is a near-infrared fluorescent sensor that exhibits both absorption and emission in the near-infrared region. This compound is highly selective for small molecular weight biological thiols such as cysteine, homocysteine, and glutathione over other biorelevant species. It is capable of imaging endogenously produced thiol in living cells and mice, making it a valuable tool in biological and medical research .
Vorbereitungsmethoden
The synthesis of NIR-Thiol (dinitrobenzenesulfonate) involves the reaction of a dye platform with 2,4-dinitrobenzenesulfonyl chloride under basic conditions. The specific synthetic route and reaction conditions are as follows:
Starting Materials: The dye platform (e.g., CHMC1) and 2,4-dinitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in dry dichloromethane with the addition of boron tribromide.
Procedure: The dye platform is first treated with boron tribromide in dry dichloromethane to afford the intermediate compound.
Analyse Chemischer Reaktionen
NIR-Thiol (dinitrobenzenesulfonate) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with thiols, leading to the formation of thiol-adducts.
Oxidation and Reduction: The compound’s fluorescence properties can be modulated by redox reactions involving thiols.
Common Reagents and Conditions: Typical reagents include thiols such as cysteine, homocysteine, and glutathione. The reactions are usually carried out under mild conditions, often in aqueous or organic solvents.
Major Products: The major products formed from these reactions are thiol-adducts, which exhibit distinct fluorescence properties
Wissenschaftliche Forschungsanwendungen
NIR-Thiol (dinitrobenzenesulfonate) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying thiols in various chemical reactions.
Biology: Employed in imaging studies to visualize thiol-containing biomolecules in living cells and tissues.
Medicine: Utilized in diagnostic imaging to monitor thiol levels in biological systems, which can be indicative of certain diseases.
Industry: Applied in the development of biosensors and diagnostic tools for detecting thiols in environmental and clinical samples .
Wirkmechanismus
The mechanism of action of NIR-Thiol (dinitrobenzenesulfonate) involves its interaction with thiols. Upon binding to thiols, the compound undergoes a chemical reaction that results in a significant increase in fluorescence intensity. This “turn-on” fluorescence response is due to the cleavage of the dinitrobenzenesulfonate group, which releases the fluorescent dye. The molecular targets of this compound are thiol-containing biomolecules, and the pathways involved include thiol-disulfide exchange reactions .
Vergleich Mit ähnlichen Verbindungen
NIR-Thiol (dinitrobenzenesulfonate) can be compared with other near-infrared fluorescent probes such as:
CHMC-thiol: Similar in its ability to detect thiols, but NIR-Thiol (dinitrobenzenesulfonate) offers higher sensitivity and selectivity.
Squaraine-based NIR Probes: These probes also operate in the near-infrared region but may have different photophysical properties and applications.
Cyanine Dyes: Another class of NIR probes with distinct absorption and emission characteristics.
The uniqueness of NIR-Thiol (dinitrobenzenesulfonate) lies in its high selectivity for small molecular weight biological thiols and its excellent cell membrane permeability, making it particularly useful for in vivo imaging .
Eigenschaften
Molekularformel |
C39H33N5O15S2 |
|---|---|
Molekulargewicht |
875.8 g/mol |
IUPAC-Name |
2,4-dinitrobenzenesulfonate;[5-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C33H30N3O8S.C6H4N2O7S/c1-4-34-27-11-6-5-10-26(27)33(2,3)31(34)17-13-21-8-7-9-23-18-22-12-15-25(20-29(22)43-32(21)23)44-45(41,42)30-16-14-24(35(37)38)19-28(30)36(39)40;9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h5-6,10-20H,4,7-9H2,1-3H3;1-3H,(H,13,14,15)/q+1;/p-1/b17-13+; |
InChI-Schlüssel |
LKUGARKBEIHOQY-IWSIBTJSSA-M |
Isomerische SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OS(=O)(=O)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])CCC3.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |
Kanonische SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OS(=O)(=O)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])CCC3.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


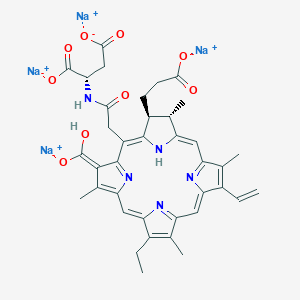
![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)

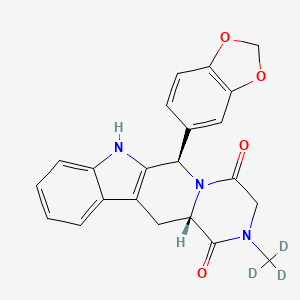



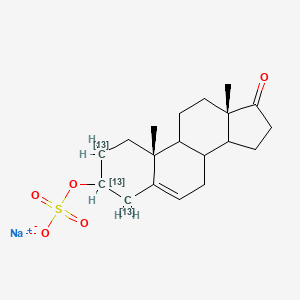
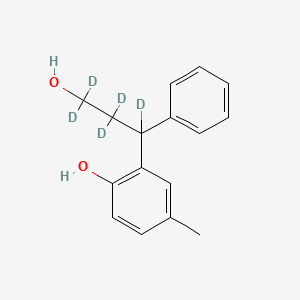
oxane-2-carboxylic acid](/img/structure/B12425644.png)
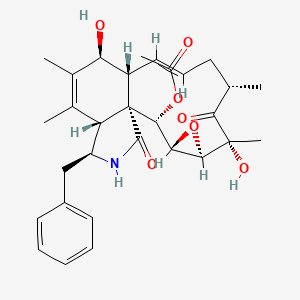
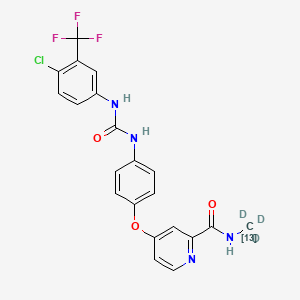
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)
![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)
